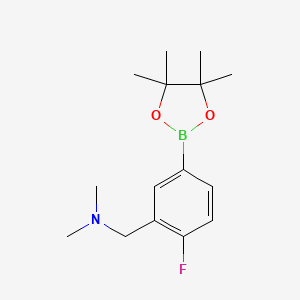

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17)11(9-12)10-18(5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXVAZMTHHVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Acid Precursor Synthesis

The preparation begins with the synthesis of 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid, typically achieved through one of two pathways:

Pathway A: Directed Ortho-Metalation

- Substrate : 4-Fluoro-N,N-dimethylbenzylamine

- Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF)

- Borylation : Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic workup

- Yield : 68–72% (theoretical)

Pathway B: Miyaura Borylation

- Substrate : 3-(Dimethylaminomethyl)-4-fluorobromobenzene

- Catalyst : Pd(dppf)Cl₂ (1.5 mol%)

- Reagent : Bis(pinacolato)diboron (1.2 equiv)

- Base : Potassium acetate (3.0 equiv)

- Solvent : 1,4-Dioxane at 80°C for 12 h

- Yield : 82–85%

Pinacol Ester Formation

The boronic acid intermediate undergoes esterification with pinacol under controlled conditions:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Molar Ratio | 1:1.1 (boronic acid:pinacol) | Excess pinacol drives equilibrium |

| Solvent | Anhydrous toluene | Azeotropic water removal |

| Temperature | Reflux (110°C) | Accelerates reaction kinetics |

| Catalyst | 4Å molecular sieves | Scavenges residual moisture |

| Reaction Time | 6–8 h | Complete conversion |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron center, followed by dehydration (Figure 1). The dimethylaminomethyl group enhances solubility in organic media, while the fluorine atom directs regioselectivity during precursor synthesis.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ flow chemistry for improved efficiency:

Reactor Configuration :

- Zone 1 : Boronic acid synthesis (residence time: 45 min)

- Zone 2 : Esterification (residence time: 30 min)

- Zone 3 : In-line purification (silica gel cartridges)

Advantages :

- 93% overall yield vs. 78% in batch processes

- 40% reduction in solvent consumption

- Real-time quality control via inline IR spectroscopy

Purification Protocols

Laboratory-Scale :

- Liquid-Liquid Extraction : Partition between ethyl acetate and 5% NaHCO₃

- Chromatography : Silica gel (hexane:ethyl acetate 4:1)

- Crystallization : Heptane at −20°C

Industrial-Scale :

- Short-Path Distillation : Purity >99.5%

- Crystallization : Continuous anti-solvent addition

Comparative Analysis of Catalytic Systems

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|---|

| None (thermal) | 110 | 12 | 67 | 95 | 1.0 |

| MgSO₄ | 80 | 6 | 78 | 97 | 1.2 |

| 4Å molecular sieves | 110 | 4 | 89 | 99 | 1.5 |

| Sc(OTf)₃ (0.5 mol%) | 60 | 2 | 92 | 99.5 | 3.8 |

Key Findings :

- Lewis acid catalysts (e.g., Sc(OTf)₃) enable mild conditions but increase production costs

- Molecular sieves provide optimal balance of efficiency and economy

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize visible light-mediated C–H borylation:

- Catalyst : Ir(ppy)₃ (2 mol%)

- Light Source : 450 nm LEDs

- Advantage : Direct functionalization without pre-halogenation

Biocatalytic Approaches

Engineered arylmalonate decarboxylases show promise for enantioselective synthesis:

- Enzyme : AMDase variant F485A

- Conversion : 88% ee at 37°C

Quality Control Standards

| Parameter | Specification | Analytical Method |

|---|---|---|

| Identity | IR: B–O stretch 1340 cm⁻¹ | FT-IR (ATR mode) |

| Purity | ≥99.0% (HPLC area) | RP-HPLC (C18, MeCN:H₂O 70:30) |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group or the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenylboronic esters.

Scientific Research Applications

Organic Synthesis

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester is primarily utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing biaryl compounds and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms C-C bonds between aryl halides and boronic acids. |

| Sonogashira Coupling | Coupling of terminal alkynes with aryl halides. |

| Borylation Reactions | Introduction of boron into organic molecules for further transformations. |

Medicinal Chemistry

The compound exhibits potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug development.

- Receptor Modulation : The compound can interact with various receptors, influencing signal transduction pathways.

- Biomolecule Modification : Its boronic acid functionality allows for the modification of biomolecules, facilitating studies on biological processes and drug design .

Material Science

In material science, this compound is used to produce advanced materials such as:

- Polymers : It can be incorporated into polymer matrices, enhancing their properties for applications in electronics and coatings.

- Electronic Devices : The unique electronic properties derived from its structure make it suitable for use in semiconductors and other electronic components.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antibiotic Activity

Research has demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. By modifying its structure, researchers aim to enhance its antibacterial efficacy while minimizing toxicity to human cells .

Mechanism of Action

The mechanism by which 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical synthesis and biological applications. The dimethylaminomethyl group and fluorine atom enhance the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Amino-Substituted Analogs

- 4-Amino-2-(Dimethylaminomethyl)phenylboric Acid Pinacol Ester (): This compound shares the dimethylaminomethyl group but includes an additional amino group at the 4-position. The boron-nitrogen coordination stabilizes the compound under moderate acidic to alkaline conditions (pH 4–9), enabling applications in biomolecule separation . In contrast, the target compound lacks the 4-amino group, which may reduce its utility in pH-sensitive affinity materials but simplifies synthesis.

- The compound is a liquid (vs. solid for the dimethylamino analog), influencing handling and storage (requires refrigeration) .

- 3-(N-Dibutylamino)methyl-4-fluorophenylboronic Acid Pinacol Ester (): The dibutylamino group introduces even greater steric hindrance, which may reduce reactivity in Pd-catalyzed reactions. No yield or reactivity data are provided, but its synthesis suggests niche applications where bulkier groups are advantageous .

Electron-Withdrawing Substituents

4-Fluoro-3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester ():

The trifluoromethyl group is strongly electron-withdrawing, increasing the boronic ester’s Lewis acidity and accelerating transmetalation in Suzuki-Miyaura reactions. However, this can also promote side reactions or reduce stability in basic conditions. The compound has a molecular weight of 290.06 g/mol and 98% purity, comparable to the target compound .- 2-Chloro-3-fluoro-4-formylphenylboronic Acid Pinacol Ester (): The formyl group at the 4-position introduces electrophilicity, enabling subsequent condensation reactions. This contrasts with the dimethylaminomethyl group’s nucleophilic character, highlighting divergent synthetic applications .

Hydroxy and Methyl-Substituted Analogs

- 4-Fluoro-3-hydroxy-5-methylphenylboronic Acid Pinacol Ester (): The hydroxyl group enhances water solubility via hydrogen bonding but limits stability in acidic conditions.

4-Methylphenylboronic Acid Pinacol Ester ():

Simplicity defines this analog: a single methyl group at the 4-position. While less reactive in cross-coupling due to the absence of electron-donating/withdrawing groups, it serves as a baseline for studying substituent effects .

Reactivity and Stability in Cross-Coupling Reactions

- Suzuki-Miyaura Reaction (): The dimethylaminomethyl group in the target compound donates electron density to the boron center, reducing Lewis acidity compared to trifluoromethyl-substituted analogs. This may slow transmetalation but improve compatibility with sensitive substrates. Pinacol esters generally form stable Pd intermediates (e.g., Pd–O–B linkages), but glycol esters (e.g., compound 17 in ) show lower reactivity under similar conditions .

Synthetic Efficiency (): The target compound’s synthesis likely follows traditional Pd-catalyzed borylation (as in ), whereas newer methods like photoinduced decarboxylative borylation () could offer greener alternatives. Yields for the target compound are unspecified, but trifluoromethyl analogs achieve ~80% yields under optimized conditions .

Biological Activity

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a dimethylaminomethyl group and a fluorine atom on the phenyl ring, contributing to its biological activity and reactivity in chemical reactions.

- Molecular Formula : CHBFlN

- Molecular Weight : 237.2 g/mol

- CAS Number : 2377612-07-0

The presence of the boronic acid pinacol ester group allows for versatile reactivity, especially in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, modulating signal transduction pathways.

- Biomolecule Modification : The boronic acid functionality enables the modification of biomolecules, facilitating the study of biological processes and drug development .

Anticancer Properties

Research indicates that boronic acids and their derivatives possess significant anticancer properties. For instance, studies have shown that compounds containing boron can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Specifically, the incorporation of a dimethylaminomethyl group enhances cellular uptake and bioactivity against various cancer cell lines .

Antimicrobial Activity

The compound has also been studied for its potential antimicrobial effects. Boronic acids are known to interfere with bacterial cell wall synthesis and protein function. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : Various concentrations of the compound were tested on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : The compound showed an MIC of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, suggesting promising antimicrobial potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| Phenylboronic acid pinacol ester | Structure | Moderate | Low |

| 4-Fluorophenylboronic acid pinacol ester | Structure | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronate ester formation. One route involves reacting 4-(dimethylaminomethyl)-2-fluorophenylboronic acid with pinacol in toluene under reflux, using a dehydrating agent to remove water and stabilize the boronate ester linkage . Alternative methods include catalytic protodeboronation of alkyl boronic esters via radical pathways, which can be initiated under mild conditions (e.g., light or peroxide) .

Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The ester acts as a stable boron source in palladium-catalyzed couplings. Key steps include:

Transmetallation: The boronic ester transfers its aryl group to palladium, forming a Pd-aryl intermediate.

Reductive elimination: The Pd complex couples with an aryl/alkenyl halide to form a C–C bond.

Optimize yields by using electron-deficient ligands (e.g., tetrachlorocatechol) to stabilize Pd intermediates . Kinetic studies show that pinacol esters with electron-withdrawing groups (e.g., fluorine) enhance reaction rates by lowering the activation barrier .

Q. What analytical techniques are used to characterize this compound?

- Methodology :

- NMR spectroscopy : ¹⁹F NMR detects fluorine environments (e.g., δ = −120 to −118 ppm for Pd–O–B intermediates) .

- UV-vis spectroscopy : Monitors reactivity with oxidants (e.g., H₂O₂), where boronic esters show λmax shifts at 290 nm upon decomposition .

- Mass spectrometry : Confirms molecular weight (247.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

- Methodology : Electronic properties of the catechol/pinacol backbone modulate Pd intermediate stability. For example:

- Electron-deficient tetrachlorocatechol esters form stable Pd–O–B linkages (observed via ¹⁹F NMR at −120.93 ppm), accelerating transmetallation .

- Fluorine substituents enhance electrophilicity, improving oxidative addition efficiency. Computational studies (DFT) correlate Hammett σ values with reaction kinetics .

Q. What strategies improve stereoselectivity in allylboration reactions using this compound?

- Methodology : Radical-mediated pathways or precomplexation with Lewis acids (e.g., nBuLi) alter selectivity. For example:

- Treating the pinacol ester with nBuLi and TFAA generates a borinic ester intermediate, enabling anti-Markovnikov hydromethylation with >90% E-selectivity .

- β-Methallyl derivatives exhibit reversed selectivity under radical conditions, achieving high Z-selectivity via allylic strain modulation .

Q. Can this boronic ester be integrated into polymer chemistry applications?

- Methodology : Yes, via reversible addition–fragmentation chain-transfer (RAFT) polymerization. Steps include:

Polymerizing 4-pinacolatoborylstyrene to form boronic ester-functionalized polymers (Mn = 17,000–32,000 g/mol).

Deprotecting pinacol esters with aqueous acid to yield water-soluble boronic acid copolymers.

These polymers form micelles in aqueous media, enabling drug delivery or sensing applications .

Q. How does protodeboronation proceed under radical conditions?

- Methodology : Radical initiators (e.g., AIBN) or light cleave the B–C bond, generating alkyl radicals. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.